4-Chloro-1-((4-benzylpiperazinyl)sulfonyl)benzene

sigma-1 receptor radioligand binding neurological probe

4-Chloro-1-((4-benzylpiperazinyl)sulfonyl)benzene (IUPAC: 1-benzyl-4-(4-chlorobenzenesulfonyl)piperazine) is a dual-substituted benzenesulfonylpiperazine derivative with molecular formula C₁₇H₁₉ClN₂O₂S and a molecular weight of 350.86 g·mol⁻¹. The compound bears a 4-chlorobenzenesulfonyl group at the N1-position and a benzyl group at the N4-position of the piperazine ring, placing it at the intersection of sulfonamide and benzylpiperazine chemical space.

Molecular Formula C17H19ClN2O2S
Molecular Weight 350.86
CAS No. 324067-21-2
Cat. No. B2783630
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-1-((4-benzylpiperazinyl)sulfonyl)benzene
CAS324067-21-2
Molecular FormulaC17H19ClN2O2S
Molecular Weight350.86
Structural Identifiers
SMILESC1CN(CCN1CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C17H19ClN2O2S/c18-16-6-8-17(9-7-16)23(21,22)20-12-10-19(11-13-20)14-15-4-2-1-3-5-15/h1-9H,10-14H2
InChIKeyCJZZSVCCBZWMCS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Chloro-1-((4-benzylpiperazinyl)sulfonyl)benzene (CAS 324067-21-2): Procurement-Grade Bench Overview for the Benzenesulfonylpiperazine Scaffold


4-Chloro-1-((4-benzylpiperazinyl)sulfonyl)benzene (IUPAC: 1-benzyl-4-(4-chlorobenzenesulfonyl)piperazine) is a dual-substituted benzenesulfonylpiperazine derivative with molecular formula C₁₇H₁₉ClN₂O₂S and a molecular weight of 350.86 g·mol⁻¹ . The compound bears a 4-chlorobenzenesulfonyl group at the N1-position and a benzyl group at the N4-position of the piperazine ring, placing it at the intersection of sulfonamide and benzylpiperazine chemical space. It is commercially supplied at ≥98% purity and is primarily employed as a synthetic intermediate and as a sigma-1 receptor-binding ligand probe, for which a binding affinity (Ki) of 969 nM has been experimentally determined in guinea pig brain membrane [1].

Why Generic Substitution of 4-Chloro-1-((4-benzylpiperazinyl)sulfonyl)benzene Fails: Structural Determinants of Biological and Physicochemical Divergence


Within the benzenesulfonylpiperazine class, minor peripheral modifications—removal of the 4-chloro substituent, deletion of the N4-benzyl group, or introduction of a 2-nitro moiety—produce compounds with sharply divergent target-engagement profiles, lipophilicity, and synthetic utility. The 4-chloro substituent on the benzenesulfonyl ring contributes approximately +0.7 logP units relative to the unsubstituted phenyl analog, altering membrane permeability and protein binding . The N4-benzyl group serves as both a pharmacophoric element for sigma‑1 recognition and a protecting group that enables selective N1-functionalisation, a capability absent in the des-benzyl analog (CAS 16017-53-1) [1]. Most critically, the 2-nitro analog RN 1747 (CAS 1024448-59-6) is a potent TRPV4 agonist (hTRPV4 EC₅₀ = 0.77 μM) and TRPM8 antagonist, whereas the absence of the nitro group in the title compound eliminates these ion-channel activities, yielding a pharmacologically cleaner sigma‑1 ligand scaffold . These structure‑activity dissociations mean that analogs cannot be interchanged without risking altered potency, off‑target liability, or synthetic inefficiency.

Quantitative Differentiation Evidence for 4-Chloro-1-((4-benzylpiperazinyl)sulfonyl)benzene Versus Closest Analogs


Sigma‑1 Receptor Binding Affinity: Absolute Ki and Absence of Competing TRPV4 Activity

The title compound exhibits a sigma‑1 receptor Ki of 969 nM measured by displacement of [³H](+)pentazocine in guinea pig brain membrane [1]. This value provides a quantitative baseline for structure‑activity relationship (SAR) campaigns. In contrast, the 2-nitro analog RN 1747 (CAS 1024448-59-6) is a potent TRPV4 agonist (hTRPV4 EC₅₀ = 0.77 μM; mTRPV4 EC₅₀ = 4.0 μM; rTRPV4 EC₅₀ = 4.1 μM) and TRPM8 antagonist (IC₅₀ ≈ 4 μM) . The absence of the 2-nitro group in the title compound abolishes TRPV4 and TRPM8 modulation, yielding a pharmacologically distinct profile suitable for sigma‑1‑focused probe development without ion‑channel confounding.

sigma-1 receptor radioligand binding neurological probe

Lipophilicity Differentiation: Measured logP of the 4‑Chloro Analog Versus Predicted logP of the Des‑Chloro Analog

The experimentally determined logP for the title compound is 3.20 . The des‑chloro analog, 1‑benzyl‑4‑(phenylsulfonyl)piperazine (CAS 107785‑25‑1), has a predicted logP of approximately 2.5–2.7 based on the ACD/Labs and XLogP3 consensus algorithms [1]. The +0.5 to +0.7 logP increment conferred by the 4‑chloro substituent translates to roughly a 3‑ to 5‑fold increase in calculated membrane partitioning at pH 7.4, which can significantly affect passive cellular permeability and non‑specific protein binding in biological assays.

lipophilicity logP permeability ADME

Synthetic Intermediate Utility: N4‑Benzyl as a Protecting Group for Regioselective N1‑Functionalisation

The title compound features a benzyl group on the N4‑position of piperazine, which functions as a robust protecting group under a wide range of reaction conditions including nucleophilic substitutions, sulfonylations, and metal‑catalysed couplings . This permits selective functionalisation at the N1‑(4‑chlorobenzenesulfonyl) terminus or on the benzyl aromatic ring without competing reactions at the N4‑position. The des‑benzyl analog, 1‑(4‑chlorobenzenesulfonyl)piperazine (CAS 16017‑53‑1), lacks this orthogonal protection, requiring additional protection‑deprotection steps that reduce overall synthetic efficiency. Quantitative comparison of synthetic step‑economy: target compound enables a 2‑step sequence (deprotection then functionalisation) versus a 3‑step sequence (protect, functionalise, deprotect) for the des‑benzyl analog [1]. This was not measured in a single head‑to‑head study but is inferred from established protective‑group chemistry [2].

synthetic intermediate protecting group regioselective functionalisation medicinal chemistry

Purity Specification and Batch Consistency: ≥98% Purity as a Procurement Cut‑Off

The title compound is commercially available with a certified purity of ≥98% from multiple reputable suppliers including Fluorochem (Product F723256, 98%) and Chemscene (Cat. CS‑0320391, ≥98%) . In contrast, several close analogs—including 1‑benzyl‑4‑[(4‑methylphenyl)sulfonyl]piperazine (CAS 95558‑32‑0) and 1‑(4‑chlorobenzenesulfonyl)piperazine (CAS 16017‑53‑1)—are frequently offered at ≥95% purity, introducing up to 5% unspecified impurities that may include unreacted starting materials or regioisomeric by‑products . For quantitative pharmacology (e.g., concentration‑response curve fitting), a 3% purity differential can shift apparent IC₅₀ or EC₅₀ values by a comparable magnitude, potentially altering hit‑to‑lead decisions.

purity quality control batch consistency procurement specification

Evidence‑Backed Application Scenarios for 4‑Chloro‑1‑((4‑benzylpiperazinyl)sulfonyl)benzene in Research and Industrial Settings


Sigma‑1 Receptor SAR Probe Development Without TRPV4 or TRPM8 Confounding

The title compound (sigma‑1 Ki = 969 nM) serves as a suitable starting scaffold for developing sigma‑1 receptor probes [1]. Because it lacks the 2‑nitro group that confers TRPV4 agonism (hTRPV4 EC₅₀ = 0.77 μM) and TRPM8 antagonism (IC₅₀ ≈ 4 μM) to the structurally similar compound RN 1747 , any pharmacological effect observed in sigma‑1‑expressing cell lines or tissues can be more confidently attributed to sigma‑1 engagement rather than to mixed ion‑channel modulation. This is particularly important for target‑validation studies where a clean pharmacological tool is required.

Parallel Library Synthesis Requiring Regioselective Piperazine Functionalisation

The N4‑benzyl group serves as an intrinsic protecting group, enabling selective N1‑functionalisation without additional protection‑deprotection steps [1]. Medicinal chemistry groups performing parallel synthesis of benzenesulfonylpiperazine libraries can reduce step‑count from three (protect‑functionalise‑deprotect) to two (deprotect‑functionalise) relative to the des‑benzyl analog CAS 16017‑53‑1, improving synthetic throughput and reducing material consumption per analog .

Cell‑Based Assays Where Higher Lipophilicity Enhances Membrane Permeability

With a measured logP of 3.20, the 4‑chloro analog exhibits approximately 4‑fold higher predicted membrane partitioning compared to the des‑chloro analog (predicted logP ≈ 2.5–2.7) [1]. For intracellular target engagement assays or blood‑brain‑barrier penetration models, this lipophilicity advantage may translate to improved cellular availability without requiring additional formulation strategies.

High‑Sensitivity Biochemical Assays Requiring Low‑Impurity Batches

The ≥98% purity specification (versus ≥95% for several close analogs) reduces total organic impurities by at least 3 percentage points [1]. This is critical for fluorescence‑based or radiometric assays where trace impurities can contribute to baseline noise, false positives, or quenching effects. Procurement of ≥98% pure material eliminates the need for pre‑assay repurification.

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